Product packaging for Rac-5-fluorotryptophan methyl ester(Cat. No.:)

Rac-5-fluorotryptophan methyl ester

Cat. No.: B8359695
M. Wt: 236.24 g/mol
InChI Key: QZJKFQYQAYPZJY-JTQLQIEISA-N
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Description

Significance of Tryptophan Analogs in Biochemical Investigations

Tryptophan, with its large, hydrophobic indole (B1671886) side chain, is a relatively rare but crucial amino acid. nih.gov It often plays significant roles in protein structure and function, frequently found at protein-protein interfaces or in the hydrophobic core, where it helps to stabilize the protein's three-dimensional fold. nih.gov Its unique fluorescent properties also make it an intrinsic probe for studying protein dynamics. biosynth.com

However, to dissect specific molecular interactions and mechanisms, scientists often turn to tryptophan analogs—molecules that are structurally similar to tryptophan but possess unique chemical properties. researchgate.net These analogs can be incorporated into proteins, effectively replacing the native tryptophan. nih.gov By observing how this substitution affects the protein's stability, enzymatic activity, or interactions with other molecules, researchers can deduce the precise role of the original tryptophan residue. nih.gov Furthermore, analogs can be designed with specific functionalities to act as probes for techniques like nuclear magnetic resonance (NMR) or to create novel bioactive peptides. researchgate.netnih.gov

Overview of Rac-5-fluorotryptophan Methyl Ester as a Research Tool

This compound is a specific chemical entity within the broader class of fluorinated tryptophan analogs. To understand its role, it is essential to break down its name:

5-fluorotryptophan (B555192): This indicates the core structure, where a fluorine atom is attached to the 5th position of the tryptophan indole ring. This is the component that serves as the valuable ¹⁹F NMR and fluorescent probe.

Methyl Ester: The carboxylic acid group of the amino acid is converted to a methyl ester. In chemical synthesis, this is a common strategy to "protect" the carboxylic acid from reacting during other synthetic steps. This ester can be easily removed (hydrolyzed) later to yield the free amino acid, L-5-fluorotryptophan, which can then be used in protein synthesis.

Rac- (Racemic): This prefix signifies that the compound is a mixture of both the L- and D-enantiomers (mirror-image forms) of the amino acid. Chemical synthesis of amino acids often produces a racemic mixture. nih.gov Since protein synthesis in biological systems is highly specific for L-amino acids, a racemic mixture must typically be separated (a process called resolution) to isolate the desired L-enantiomer for use in biosynthetic incorporation studies.

Therefore, this compound is primarily utilized as a synthetic intermediate or a precursor in a research setting. It is a convenient, stable form for the storage and handling of the 5-fluorotryptophan scaffold. Researchers would purchase or synthesize this racemic methyl ester and then, in subsequent steps, hydrolyze the ester and resolve the enantiomers to obtain the pure L-5-fluorotryptophan needed for incorporation into proteins. While not typically used directly in final biological experiments, it is a crucial starting material for accessing the more functionally relevant L-5-fluorotryptophan.

Research Findings with Fluorinated Tryptophans

While specific research findings on the racemic methyl ester are scarce due to its role as a precursor, extensive research has been conducted using the active form, L-5-fluorotryptophan. These studies highlight the power of this tool in chemical biology.

Research AreaTechnique UsedKey FindingsReference
Protein Folding and Dynamics¹⁹F NMRThe chemical shifts of 5-fluorotryptophan incorporated into proteins are highly sensitive to the local environment, allowing researchers to monitor conformational changes during protein folding and function. nih.govnih.gov
Ligand Binding¹⁹F NMRBinding of a ligand to a protein can induce a change in the ¹⁹F NMR signal of a nearby 5-fluorotryptophan residue, providing information on binding events and kinetics.
Protein MicroenvironmentFluorescence Spectroscopy5-fluorotryptophan acts as a fluorescent probe. Changes in its emission spectrum can report on the polarity and dynamics of its immediate surroundings within the protein. nih.gov
Enzyme Mechanism Studies¹⁹F NMR / Enzyme AssaysUsed as a substrate analog to study enzyme mechanisms and inhibition. For example, it has been used to probe the activity of enzymes like indoleamine 2,3-dioxygenase (IDO1). nih.gov
PET ImagingRadiolabeling (with ¹⁸F)Radioactively labeled versions, such as 5-[¹⁸F]fluoro-α-methyl tryptophan, are developed as potential agents for Positron Emission Tomography (PET) to image metabolic pathways and diseases like cancer. nih.gov
Spectroscopic Properties of 5-Fluorotryptophan (5-FW)
PropertyValue/DescriptionSignificanceReference
Molar Extinction Coefficient (at 280 nm)~5700 M⁻¹ cm⁻¹Allows for accurate concentration determination using UV-Vis spectroscopy. nih.gov
Absorption SpectrumCharacteristic red shift (~5 nm) compared to native tryptophan.This spectral shift can be used to confirm the successful incorporation of 5-FW into a protein. nih.gov
Fluorescence EmissionExcitation at ~295 nm, emission spectrum is sensitive to the local environment.Enables the study of the chromophore's microenvironment within a protein. nih.gov
¹⁹F NMR Chemical ShiftHighly sensitive to changes in local conformation and electronic environment.Provides a precise and background-free signal for studying protein structure and dynamics. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13FN2O2 B8359695 Rac-5-fluorotryptophan methyl ester

Properties

Molecular Formula

C12H13FN2O2

Molecular Weight

236.24 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate

InChI

InChI=1S/C12H13FN2O2/c1-17-12(16)10(14)4-7-6-15-11-3-2-8(13)5-9(7)11/h2-3,5-6,10,15H,4,14H2,1H3/t10-/m0/s1

InChI Key

QZJKFQYQAYPZJY-JTQLQIEISA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CNC2=C1C=C(C=C2)F)N

Canonical SMILES

COC(=O)C(CC1=CNC2=C1C=C(C=C2)F)N

Origin of Product

United States

Chemical Synthesis and Derivatization Methodologies

Strategies for the Esterification of Tryptophan Derivatives

The conversion of tryptophan and its derivatives to their corresponding methyl esters is a fundamental step in their chemical manipulation, often serving as a protective measure for the carboxyl group during subsequent reactions.

Various reagents and conditions have been developed for the efficient esterification of amino acids like tryptophan. A common and effective method involves the reaction of the amino acid with methanol in the presence of an activating agent. One such system is the use of trimethylchlorosilane with methanol at room temperature, which provides good to excellent yields for a range of amino acids, including aromatic ones like tryptophan. nih.gov Another widely used technique is the reaction with thionyl chloride (SOCl₂) in anhydrous methanol; this process typically involves adding the thionyl chloride dropwise to a solution of L-tryptophan (B1681604) in methanol, followed by heating. mdpi.com

Alternative methods have also been reported. For instance, p-toluenesulfonyl chloride in an appropriate alcohol can facilitate the esterification, yielding the amino acid ester as a p-toluenesulfonate salt. sci-hub.se The general process for preparing the methyl ester hydrochloride often starts with L-tryptophan, which undergoes esterification to yield L-tryptophan methyl ester hydrochloride. google.com This salt can then be neutralized under alkaline conditions to provide the free L-tryptophan methyl ester. google.com

Esterification Method Reagents Typical Conditions Product Form
TrimethylchlorosilaneAmino Acid, Methanol, TrimethylchlorosilaneRoom TemperatureMethyl Ester Hydrochloride
Thionyl ChlorideAmino Acid, Anhydrous Methanol, SOCl₂Dropwise addition, then heatingMethyl Ester
p-Toluenesulfonyl ChlorideAmino Acid, Alcohol, p-Toluenesulfonyl ChlorideHeating (e.g., 80°C)Ester p-Toluenesulfonate

The hydrolysis of the methyl ester back to the carboxylic acid is a crucial deprotection step to yield the final Rac-5-fluorotryptophan. This saponification is typically achieved under basic conditions. A common laboratory procedure involves treating the methyl ester with a base such as lithium hydroxide (LiOH) in a solvent mixture like tetrahydrofuran (THF) and water. reddit.com Following the completion of the reaction, the mixture is acidified with an acid like hydrochloric acid (HCl) to neutralize the excess base and protonate the resulting carboxylate salt, yielding the free carboxylic acid. reddit.com Careful monitoring of pH during the acidic workup is important to ensure complete protonation without causing unwanted side reactions. reddit.com

Approaches to Fluorination at the Indole (B1671886) C5 Position

Introducing a fluorine atom at the C5 position of the tryptophan indole ring has been a subject of study for decades, with methods evolving from classical organic synthesis to highly specific radiolabeling techniques.

Early synthetic work laid the groundwork for the creation of fluorinated tryptophan analogs. One of the foundational syntheses of 5-fluoro-DL-tryptophan was reported in the mid-20th century, contributing to the initial exploration of these compounds. acs.org These classical methods were often multi-step processes and provided the racemic mixture of the amino acid. The development of biotransformation methods later offered alternative routes, such as the conversion of 5-fluoroindole (B109304) to 5-fluorotryptophan (B555192) using engineered Escherichia coli biofilms, demonstrating a shift towards biocatalytic approaches. researchgate.net

The development of Positron Emission Tomography (PET) imaging spurred the need for efficient methods to label tryptophan with the positron-emitting isotope fluorine-18 (B77423) (t₁/₂ ≈ 109 min). nih.gov Direct fluorination of the electron-rich indole ring with nucleophilic [¹⁸F]fluoride is challenging. nih.gov However, the advent of metal-catalyzed reactions has made the direct radiosynthesis of tracers like 5-[¹⁸F]fluorotryptophan feasible. nih.gov

A significant advancement in the radiosynthesis of [¹⁸F]-fluorotryptophan derivatives is the use of copper-catalyzed fluorodeboronylation. nih.govresearchgate.net This method involves the synthesis of a boronic ester precursor, specifically a pinacol boronate (BPin) group, at the desired position on the indole ring. nih.gov Starting from brominated or iodinated tryptophan derivatives, the boronic ester can be introduced at the C4, C5, C6, or C7 positions via Miyaura borylation. nih.govresearchgate.net

The subsequent radiofluorination step is carried out by reacting the boronate precursor with [¹⁸F]fluoride, typically as [¹⁸F]tetrabutylammonium fluoride ([¹⁸F]TBAF), in the presence of a copper catalyst. thno.org This reaction is followed by a deprotection step to remove any protecting groups (e.g., Boc, tBu) from the amino and carboxyl functions, yielding the final [¹⁸F]-labeled tryptophan analog. nih.govresearchgate.net This approach has been successfully used to synthesize 4-, 5-, 6-, and 7-[¹⁸F]fluorotryptophan, with isolated radiochemical yields for the 5-[¹⁸F]F-Trp isomer ranging from moderate to good. thno.orgnih.gov

Precursor Reaction Catalyst/Mediator Product Radiochemical Yield (Decay Corrected)
5-BPin-AMTCopper-Catalyzed RadiofluorinationCu(OTf)₂Py₄5-[¹⁸F]F-AMT10.9% - 14.9% nih.govthno.org
5-BPin-TrpCopper-Catalyzed RadiofluorinationCopper reagent5-[¹⁸F]F-Trp4.2% - 14.9% researchgate.netthno.org
Boc/tBu protected 5-boronate precursorCu(I) catalyzed [¹⁸F]fluorodeboronylationCu(I)L-5-[¹⁸F]fluorotryptophan~1.5% researchgate.netnih.gov

Modern Radiosynthetic Routes for [<sup>18</sup>F]-Labeled Analogs

Precursor Chemistry and Protection Strategies

The synthesis of rac-5-fluorotryptophan methyl ester and its derivatives necessitates careful consideration of precursor chemistry and the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions. jocpr.com The choice of precursor is critical for the introduction of the fluorine atom at the C5 position of the indole ring. A common strategy involves the use of precursors that can be converted to the desired fluorinated product through radiofluorination. nih.gov

One approach to synthesizing 5-[¹⁸F]F-α-methyl Tryptophan involves boronic ester precursors. nih.gov For instance, 5-BPin-AMT derivatives can be synthesized via two different routes, each with its own advantages and disadvantages regarding the number of synthetic steps and the harshness of deprotection conditions. nih.gov The protection of reactive functional groups is a key aspect of the synthesis. The acidic N-H group of the indole ring is often protected to improve the yield of fluorination reactions. researchgate.net The tert-Butoxycarbonyl (Boc) group is a commonly used protecting group for the indole nitrogen. researchgate.netcreative-peptides.com This group is stable under various reaction conditions but can be removed when necessary. However, in some cases, such as in the synthesis of 7-BPin-Trp derivatives, the Boc protecting group on the indole nitrogen was lost and could not be reinstalled, likely due to steric hindrance. researchgate.net Nevertheless, the subsequent fluorination reaction could still be achieved in a reasonable yield, suggesting that protection of the indole -NH- group is not always mandatory. researchgate.net

In addition to the indole nitrogen, the α-amino group of the tryptophan backbone is also typically protected during synthesis. Common protecting groups for amino groups include Benzyloxycarbonyl (Z), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc). creative-peptides.com The choice of protecting group depends on the specific reaction conditions and the desired deprotection strategy. jocpr.com For example, the Boc group is removed under acidic conditions, while the Fmoc group is cleaved by mild bases. creative-peptides.com The strategic use of these protecting groups allows for the selective modification of different parts of the molecule. jocpr.com

Precursor/Protecting GroupPurposeDeprotection Conditions (if applicable)Reference
Boronic Ester (e.g., BPin)Precursor for fluorination, enabling introduction of fluorine at a specific position.Not applicable (it's a precursor, not a protecting group). nih.gov
tert-Butoxycarbonyl (Boc)Protection of the indole N-H group to prevent side reactions and improve fluorination yield. Also used for amino group protection.Acidic conditions (e.g., TFA). researchgate.netcreative-peptides.com
9-Fluorenylmethyloxycarbonyl (Fmoc)Protection of the α-amino group, commonly used in peptide synthesis.Mild basic conditions (e.g., piperidine in DMF). creative-peptides.com
Benzyloxycarbonyl (Z)Protection of the α-amino group.H₂/Pd, HBr/AcOH, or Na/liquid ammonia. creative-peptides.com
Comparison of Electrophilic and Metal-Catalyzed Fluorination Methods

The introduction of a fluorine atom onto the indole ring of tryptophan can be achieved through several methods, broadly categorized as electrophilic fluorination and metal-catalyzed fluorination. nih.govnsf.gov

Electrophilic Fluorination involves the use of reagents that act as a source of an electrophilic fluorine atom ("F+"). mdpi.com Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. nsf.govmdpi.com These reagents are often used in late-stage fluorination due to their ability to directly replace a C-H bond with a C-F bond. nih.gov The reaction mechanism typically involves the attack of the electron-rich indole ring on the electrophilic fluorine source. chimia.ch

Metal-Catalyzed Fluorination represents a more recent and versatile approach. nih.gov This method utilizes transition metals like palladium (Pd) or copper (Cu) to facilitate the fluorination reaction. nih.govnih.gov In palladium-catalyzed reactions, a C-H bond can be activated and then fluorinated, often with the assistance of a directing group to ensure regioselectivity. nih.gov One proposed mechanism involves a Pd(II)/Pd(IV) catalytic cycle. nih.govnih.gov

Copper-mediated radiofluorination has proven effective for the synthesis of ¹⁸F-labeled tryptophan derivatives. researchgate.net This method often employs boronate precursors, which are converted to the corresponding fluorinated compounds. researchgate.net Alcohol-enhanced copper-mediated radiofluorination has been reported to produce 4-, 5-, 6-, and 7-[¹⁸F]F-Trp in good yields. researchgate.net

MethodReagents/CatalystsKey FeaturesReference
Electrophilic Fluorination Selectfluor®, NFSIDirect C-H to C-F conversion; often used for late-stage fluorination. nih.govnsf.govmdpi.com
Metal-Catalyzed Fluorination (Palladium) Pd(II)/Pd(IV) catalystsC-H activation; can utilize directing groups for regioselectivity. nih.govnih.gov
Metal-Catalyzed Fluorination (Copper) Copper catalysts, boronate precursorsEffective for radiofluorination (e.g., with ¹⁸F); can be enhanced by alcohols. nih.govresearchgate.net

Synthesis of Structurally Modified this compound Derivatives

N-Alkylation of the Amino Group for Derivative Creation

The synthesis of N-alkylated derivatives of this compound is a strategy to create structural diversity. nih.gov N-alkylation of α-amino methyl esters can be achieved through various methods, with reductive alkylation being a prominent technique. chimia.ch This method typically involves the reaction of the primary amino group with an aldehyde or ketone to form a Schiff base (imine), which is then reduced in situ to the corresponding secondary amine. chimia.ch Sodium borohydride (NaBH₄) is a common reducing agent for this transformation. chimia.ch

This approach has been successfully applied to the synthesis of N-alkylated-α-amino methyl esters in parallel and automated fashion, allowing for the creation of libraries of compounds with diverse N-substituents. chimia.ch The N-alkyl residues can be varied by using different aldehydes, including those bearing a wide range of pharmacologically relevant functional groups. chimia.ch

In the context of fluorinated tryptophan derivatives, the synthesis of 1-methyl tryptophan derivatives has been reported. nih.gov For example, 5-[¹⁸F]Fluoro-1-methyl-L-tryptophan has been synthesized, demonstrating the feasibility of N-alkylation in these systems. nih.govresearchgate.net

Alkylation MethodReagentsApplicationReference
Reductive AlkylationAldehyde/Ketone, NaBH₄Synthesis of N-alkylated-α-amino methyl esters. chimia.ch
Direct AlkylationAlkylating agent (e.g., methyl iodide)Synthesis of 1-methyl tryptophan derivatives. nih.govresearchgate.net

Indole Ring Halogenation Studies

Further modification of the this compound scaffold can be achieved through halogenation of the indole ring. nih.gov Chemical halogenation of indoles typically proceeds via an electrophilic aromatic substitution mechanism, with substitution generally occurring on the pyrrole ring. nih.gov

Studies on the halogenation of 2-trifluoromethylindole have shown that 3-chloro-, 3-bromo-, and 3-iodo derivatives can be obtained in high yields. mdpi.com It is also possible to introduce a second halogen atom onto the benzene ring portion of the indole, as demonstrated by the synthesis of 3,5-dibromo-2-(trifluoromethyl)-1H-indole. mdpi.com

In addition to chemical methods, enzymatic halogenation offers a high degree of specificity. nih.gov Engineered halogenase enzymes have been developed to broaden the substrate scope and achieve halogenation at different positions of the indole ring. nih.gov

Photochemical reactions also provide a means to modify the indole ring. The photoreaction of tryptophan with halocompounds, such as chloroform, can lead to the formation of various modified products. nih.gov For instance, reaction with chloroform has been shown to result in modification at the 4- and 6-positions of the indole ring. nih.gov

Halogenation MethodReagents/ConditionsPosition of HalogenationReference
Chemical HalogenationBr₂ in CH₂Cl₂ or acetic acidPrimarily at the 3-position; can also occur at the 5-position. mdpi.com
Enzymatic HalogenationEngineered RebH Halogenase VariantsCan be directed to various positions depending on the enzyme and substrate. nih.gov
Photochemical ReactionHalocompounds (e.g., chloroform), lightCan occur at positions 4 and 6. nih.gov

Enzymatic Interactions and Biochemical Pathways

Substrate Recognition and Kinetic Profiles with Tryptophan-Metabolizing Enzymes

Indoleamine 2,3-Dioxygenase (IDO1)

IDO1 is a heme-containing enzyme that is widely expressed in various tissues and plays a crucial role in immune tolerance. nih.govunamur.be Its ability to deplete local tryptophan concentrations and produce immunomodulatory metabolites makes it a significant target in cancer immunotherapy. nih.gov

Research has demonstrated that fluorinated analogs of tryptophan can act as substrates for IDO1. Specifically, L-5-fluorotryptophan has been confirmed as a substrate for human IDO1. nih.govresearchgate.net In comparative enzymatic assays, 5-fluoro-L-α-methyl tryptophan (a close analog) was shown to be a substrate for IDO1, with its activity being comparable to that of the natural substrate L-tryptophan (B1681604) and another known substrate, α-methyl-L-tryptophan. nih.govnih.gov

CompoundRelative IDO1 Activity (Absorbance at 490nm) nih.govnih.gov
L-Tryptophan0.21 ± 0.01
α-Methyl-L-tryptophan0.19 ± 0.02
5-Fluoro-L-α-methyl tryptophan0.16 ± 0.03

This table presents the comparative substrate activity of L-tryptophan and its analogs with the IDO1 enzyme. The activity is measured by the absorbance of the reaction product at 490nm.

IDO1 exhibits a high degree of stereoselectivity. Enzymatic assays have consistently shown that only the L-isomer of 5-fluorotryptophan (B555192) is a substrate for IDO1, while the D-isomer is not. nih.govresearchgate.net This stereospecificity is a hallmark of IDO1's interaction with tryptophan and its analogs, reflecting the precise conformational requirements of the enzyme's active site. This is consistent with the broader understanding that IDO1 preferentially metabolizes the L-isomers of its substrates. mdpi.com

The metabolic trapping of tryptophan analogs within cells expressing high levels of IDO1 provides a basis for the development of positron emission tomography (PET) imaging agents. Radiolabeled versions of 5-fluorotryptophan and its derivatives are being actively investigated for their potential to non-invasively visualize and quantify IDO1 activity in vivo. nih.govnih.gov

Specifically, 5-[¹⁸F]F-L-α-methyl tryptophan has shown promise as a PET tracer for imaging tumors with high IDO1 expression. nih.govnih.govrsc.org The uptake of this tracer in tumor cells is significantly increased in the presence of IDO1 and can be blocked by IDO1 inhibitors, confirming its specificity. nih.govnih.gov Given that rac-5-fluorotryptophan methyl ester can be hydrolyzed to 5-fluorotryptophan, it is considered a viable precursor for the synthesis of such radiolabeled imaging agents. nih.gov

Tryptophan 2,3-Dioxygenase (TDO2)

TDO2 is another heme-containing enzyme that catalyzes the same initial step in the kynurenine (B1673888) pathway as IDO1. nih.gov However, its expression is primarily localized to the liver, where it plays a key role in regulating systemic tryptophan levels. nih.gov

Similar to its interaction with IDO1, L-5-fluorotryptophan has been identified as a substrate for TDO2. nih.govresearchgate.net An enzymatic assay using recombinant human TDO2 confirmed the conversion of L-5-fluorotryptophan. researchgate.net In line with the stereoselectivity observed with IDO1, the D-isomer of 5-fluorotryptophan is not a substrate for TDO2. nih.govresearchgate.net

Isomer of 5-fluorotryptophanSubstrate for TDO2 nih.govresearchgate.net
L-isomerYes
D-isomerNo

This table summarizes the stereoselective substrate activity of 5-fluorotryptophan isomers with the TDO2 enzyme.

Tryptophan Hydroxylase (Tph)

Tryptophan hydroxylase (Tph) is the rate-limiting enzyme in the biosynthesis of serotonin (B10506). wikipedia.org It catalyzes the hydroxylation of L-tryptophan at the 5-position of the indole (B1671886) ring to form 5-hydroxytryptophan (B29612) (5-HTP). wikipedia.orguniprot.orgyoutube.com This initial step is crucial for the subsequent production of the neurotransmitter serotonin. nih.govfrontiersin.org

The introduction of a fluorine atom at the 5-position of the tryptophan molecule, as in 5-fluorotryptophan, significantly affects its potential to act as a substrate for Tryptophan Hydroxylase (Tph). The primary metabolic role of Tph is to introduce a hydroxyl group at the 5-position of the indole ring. wikipedia.orgnih.gov Research indicates that replacing the hydrogen at this position with a fluorine atom is designed to impede this specific metabolic action. nih.gov

Studies evaluating the interaction between Tph and tryptophan analogs show that the enzyme's activity is sensitive to modifications on the indole ring. For instance, in assays monitoring Tph activity, the addition of the natural substrate L-tryptophan leads to a measurable increase in product formation, indicating successful enzymatic conversion. nih.gov Conversely, 5-fluorotryptophan is not effectively hydroxylated by Tph. This suggests that while it may enter the active site of the enzyme, it does not undergo the catalytic conversion to a 5-hydroxy-fluorotryptophan product. Therefore, it acts as a competitive agent against the natural substrate, L-tryptophan, for the Tph enzyme, effectively diverting the enzyme away from the serotonin synthesis pathway.

The mechanism behind the inhibition of the Tryptophan Hydroxylase (Tph) pathway by 5-fluorotryptophan lies in the strength and stability of the carbon-fluorine (C-F) bond. The catalytic function of Tph involves the cleavage of the C-H bond at the 5-position of the indole ring to allow for the insertion of a hydroxyl group. wikipedia.org The C-F bond is significantly stronger and more polarized than the C-H bond it replaces.

This high bond energy makes the C-F bond resistant to the enzymatic cleavage that is a prerequisite for hydroxylation by Tph. The enzyme, which is tailored to break the C-H bond, is unable to overcome the activation energy required to break the robust C-F bond. Consequently, the metabolic pathway is effectively blocked at its first and rate-limiting step. nih.gov This property makes 5-fluorinated tryptophan analogs specific probes for studying metabolic pathways where Tph activity is a key consideration, as they are less likely to be processed into serotonin. nih.gov

Aromatic Amino Acid Decarboxylase (AADC)

Following the hydroxylation of tryptophan by Tph, the next step in serotonin biosynthesis is the decarboxylation of 5-hydroxytryptophan (5-HTP) by Aromatic L-amino acid decarboxylase (AADC) to yield serotonin. nih.govfrontiersin.orgwikipedia.org AADC is a pyridoxal (B1214274) phosphate-dependent enzyme that catalyzes the removal of a carboxyl group from various aromatic L-amino acids. wikipedia.orgnih.gov

Aromatic L-amino acid decarboxylase (AADC) exhibits a degree of tolerance to substitutions on the aromatic ring of its substrates, including the presence of fluorine atoms. The enzyme is known for its broad substrate specificity, acting on several aromatic L-amino acids. frontiersin.orgwikipedia.org However, the nature and position of the substituent can influence its activity, sometimes leading to inhibition. For example, certain fluorinated analogs, such as α-fluoromethyl-6-fluoro-m-tyrosine, have been shown to act as inhibitors of AADC. nih.gov This indicates that while the enzyme can bind fluorinated compounds, the fluorine substituent can interfere with the catalytic mechanism. The interaction of AADC with 5-fluorotryptophan specifically would depend on whether the compound is first hydroxylated, which as noted, is unlikely. If a 5-fluoro-serotonin precursor were available, AADC's promiscuity suggests it might process it, though potentially at a different rate than the natural substrate.

The interactions of fluorinated analogs with the enzymes of serotonin biosynthesis, Tph and AADC, highlight a general principle: the introduction of fluorine can modulate biological activity. In the case of Tph, the fluorine at the 5-position acts as a blocking group, preventing the primary catalytic function of the enzyme. nih.gov For AADC, while it displays broader substrate tolerance, fluorination, particularly at the alpha-carbon, can lead to potent enzyme inhibition. nih.gov This demonstrates that both key enzymes in the serotonin pathway are sensitive to fluorination of their substrates, although the mechanistic consequences differ. This sensitivity allows for the design of fluorinated analogs as tools to selectively probe or inhibit specific steps in neurotransmitter synthesis.

Influence of Fluorine Substitution on Enzyme Functionality

The substitution of hydrogen with fluorine in amino acid analogs like this compound has a profound influence on their interaction with enzymes. Fluorine is a bioisostere of hydrogen, meaning it is similar in size and can replace hydrogen without causing significant steric hindrance. nih.gov However, its high electronegativity dramatically alters the electronic properties of the molecule.

This alteration can have several consequences for enzyme functionality:

Altered Substrate Binding: The change in the electrostatic potential of the aromatic ring can affect how the molecule fits into the enzyme's active site, potentially altering binding affinity. acs.orgresearchgate.net

Inhibition of Catalysis: As seen with Tph, the strength of the C-F bond can render the molecule resistant to enzymatic reactions that would normally occur at that position, leading to competitive or irreversible inhibition. nih.govnih.gov

Modified Metabolic Stability: By blocking sites of metabolism, fluorination can increase the metabolic stability of a compound, a strategy often used in drug design. nih.gov

The predictable yet powerful impact of fluorine substitution makes it a valuable tool in medicinal chemistry and chemical biology for modulating the activity of biological molecules and for developing probes to study enzymatic pathways. researchgate.netnih.gov

Interaction with Other Oxidoreductases

The interaction of tryptophan analogs with various oxidoreductases has been a subject of intense research to understand substrate specificity and enzyme mechanisms.

l-Tryptophan oxidase (VioA) from the bacterium Chromobacterium violaceum is a key enzyme in the biosynthesis of the purple pigment violacein (B1683560). nih.govnih.gov This flavoenzyme catalyzes the oxidation of l-tryptophan to its corresponding α-imine. nih.gov Research has demonstrated that VioA exhibits a degree of substrate promiscuity, accepting various tryptophan analogs.

Notably, 5-fluoro-l-tryptophan (B555309) has been shown to be an efficient substrate for VioA. nih.govnih.gov This indicates that the presence of a fluorine atom at the 5-position of the indole ring is well-tolerated by the enzyme's active site. The ability of VioA to process 5-fluorotryptophan opens up possibilities for the biosynthesis of novel fluorinated violacein derivatives.

A study investigating the substrate kinetics of VioA with different tryptophan analogues, including 4-fluoro-d,l-tryptophan, 5-methyl-d,l-tryptophan, 6-fluoro-d,l-tryptophan, and 7-methyl-d,l-tryptophan, provided insights into the enzyme's tolerance for substitutions on the indole ring. acs.org While this study did not specifically report on 5-fluorotryptophan, the data for other fluorinated and methylated tryptophans suggest that the enzyme can accommodate such modifications. acs.org

The following table summarizes the kinetic parameters of VioA with l-tryptophan and some of its analogs.

SubstrateKm (mM)kcat (s-1)kcat/Km (s-1mM-1)
l-tryptophan0.14 ± 0.021.8 ± 0.112.9
4-fluoro-d,l-tryptophan0.23 ± 0.031.1 ± 0.14.8
5-methyl-d,l-tryptophan0.08 ± 0.010.9 ± 0.011.3
6-fluoro-d,l-tryptophan0.10 ± 0.011.0 ± 0.010.0
7-methyl-d,l-tryptophan0.04 ± 0.010.2 ± 0.05.0
Data derived from a study on VioA kinetics. acs.org

To elucidate the molecular basis of substrate recognition and catalysis in VioA, structure-based mutagenesis studies have been performed. nih.govnih.gov These studies, combined with X-ray crystallography, have identified several key amino acid residues within the active site that are crucial for enzyme function.

Extensive mutagenesis has revealed that Arg64, Lys269, and Tyr309 are key catalytic residues in VioA. nih.govnih.gov These residues likely play roles in substrate binding, orientation, and the chemical steps of the oxidation reaction. The mutation of these residues often leads to a significant decrease or complete loss of enzymatic activity.

Furthermore, the residue His163 has been implicated in substrate binding. nih.govnih.gov A mutant version of the enzyme where His163 was replaced with alanine (B10760859) (H163A) showed increased activity with l-phenylalanine, suggesting that His163 plays a role in discriminating between tryptophan and other amino acids. nih.gov The crystal structure of VioA in complex with a product analog has also suggested that protein domain movement is involved during the catalytic process. nih.govnih.gov

These structural and mutational analyses provide a detailed understanding of how VioA recognizes and processes its substrates, including analogs like 5-fluorotryptophan. The insights gained are valuable for protein engineering efforts aimed at creating novel biocatalysts.

Cellular and Subcellular Studies

Cellular Uptake and Transport Mechanisms

The cellular uptake of Rac-5-fluorotryptophan methyl ester, a synthetic amino acid, is primarily mediated by amino acid transporters, which are crucial for the transport of essential nutrients across cell membranes.

The L-type amino acid transporter 1 (LAT1), a member of the solute carrier 7 (SLC7) family, plays a significant role in the transport of large neutral amino acids, including tryptophan and its analogs. LAT1 is a sodium- and pH-independent exchanger that transports its substrates with a 1:1 stoichiometry. nih.gov It is composed of two subunits: a light chain (LAT1 or SLC7A5) and a heavy chain (CD98 or SLC3A2), which are linked by a disulfide bond. The heavy chain is essential for localizing the transporter to the plasma membrane. nih.gov

LAT1 is highly expressed at the blood-brain barrier and in various cancer cells, making it a target for drug delivery to the brain and tumors. nih.govnih.gov Fluorinated amino acids, structurally similar to this compound, have been shown to be substrates for the L-system amino acid transporter. frontiersin.org For instance, the cellular uptake of L-4-fluorotryptophan and L-6-fluorotryptophan in human breast cancer cell lines occurs through active transport, with system L being identified as the responsible transporter. frontiersin.org Given the structural similarities, it is highly probable that this compound also utilizes LAT-family transporters for cellular entry. The broad substrate specificity of transporters like LAT1 allows them to accommodate a range of structurally diverse unnatural amino acids. researchgate.net

It is important to note that other amino acid transporters, such as LAT2, share overlapping substrate specificity with LAT1, which can influence the transport kinetics of tryptophan analogs. nih.gov

As a tryptophan analog, this compound is expected to compete with endogenous L-tryptophan (B1681604) for binding to and transport by amino acid transporters. The affinity of essential amino acids like tryptophan for LAT1 is typically high. nih.gov Studies with other tryptophan derivatives have demonstrated this competitive interaction. For example, in MCF-7 cells, the cellular uptake of certain tryptophan derivatives was significantly increased in the presence of L-tryptophan, suggesting the involvement of transporters other than just LAT1 and highlighting the complex interplay between endogenous amino acids and their synthetic analogs. nih.gov This competition is a critical factor in determining the intracellular concentration and subsequent biological effects of the analog.

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2) are enzymes that catalyze the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. Many tumors overexpress these enzymes, leading to a local depletion of tryptophan and the production of immunosuppressive metabolites.

Studies using radiolabeled tryptophan analogs have provided insights into their uptake in cells with high IDO1 expression. For instance, the uptake of 5-[¹⁸F]F-AMT (5-[¹⁸F]Fluoro-α-methyl tryptophan), a close structural analog of this compound, was significantly higher in IFNγ-treated cells, which upregulate IDO1 expression, compared to control cells. researchgate.net This increased uptake is directly associated with the level of IDO1 expression. researchgate.net Furthermore, the uptake of 5-[¹⁸F]F-AMT in these IDO1-expressing cells was significantly reduced by an IDO1 inhibitor, confirming that the accumulation is dependent on enzyme activity. researchgate.net These findings suggest that this compound is likely taken up by and may serve as a substrate for IDO1 and/or TDO2 in cells overexpressing these enzymes.

Table 1: Cellular Uptake of 5-[¹⁸F]F-AMT in IDO1-Expressing Cells

Cell Condition % Uptake of 5-[¹⁸F]F-AMT (after 1h)
Control Cells 0.50 ± 0.28
IFNγ-treated Cells 3.474 ± 0.6451
IFNγ-treated Cells + IDO1 inhibitor 0.88 ± 0.12

Data adapted from studies on 5-[¹⁸F]F-AMT, a structural analog of this compound. researchgate.net

Impact on Microbial Metabolism and Analogue Resistance

The introduction of synthetic amino acid analogs like 5-fluorotryptophan (B555192) into microbial systems can exert significant selective pressure, leading to the development of resistance and adaptive metabolic changes.

Escherichia coli has been a model organism for studying the effects of tryptophan analogs. While some fluorinated tryptophan analogs are toxic to wild-type E. coli, it is possible to evolve strains that are tolerant to high concentrations of these compounds. nih.gov For instance, E. coli strains have been evolved through serial growth to tolerate and even incorporate high levels of 4-fluorotryptophan into their proteomes. nih.gov These evolved strains, while still preferring natural tryptophan, show improved growth on other tryptophan analogs as well. nih.gov

Resistance to 5-fluorotryptophan has also been studied, with research demonstrating that microbes can adapt to synthetic microenvironments and achieve substantial replacement of tryptophan with its fluorinated analogs. This adaptation often involves mutations that mitigate the stress response pathways typically induced by the incorporation of non-canonical amino acids.

In prokaryotes like E. coli, the biosynthesis of tryptophan is tightly regulated by the trp operon. libretexts.org This regulation occurs at both the levels of enzyme activity through feedback inhibition and gene expression through repression and attenuation. libretexts.org The presence of excess tryptophan leads to the repression of the trp operon. libretexts.org A repressor protein, when bound by tryptophan (acting as a co-repressor), binds to the operator region of the operon, blocking transcription. libretexts.org

Tryptophan analogs can interfere with this regulatory mechanism. Depending on their ability to bind to the trp repressor and act as a co-repressor, they can either mimic the effect of tryptophan and repress the operon or fail to do so, potentially leading to deregulation of tryptophan biosynthesis. The intracellular concentration of tryptophan and its analogs is a key signal that influences the expression of genes involved in its own synthesis and transport. The variety of regulatory mechanisms used for these genes across different bacterial species reflects the diverse metabolic contexts of tryptophan biosynthesis. nih.gov

Applications in Advanced Research Methodologies

Development of Positron Emission Tomography (PET) Tracers

The development of PET tracers based on tryptophan analogs has opened a window into the metabolic processes that are altered in various pathologies, including cancer and neurological disorders. nih.gov The introduction of the positron-emitting isotope Fluorine-18 (B77423) ([¹⁸F]) into the tryptophan scaffold, often at the 5-position, creates tracers for non-invasive imaging. nih.gov Fluorine-18 is often preferred over isotopes like Carbon-11 due to its longer half-life (109 minutes vs. 20 minutes), which allows for more practical clinical and research applications. nih.govresearchgate.net

Tryptophan is an essential amino acid that is metabolized primarily through two major pathways: the kynurenine (B1673888) pathway and the serotonin (B10506) pathway. nih.gov Under normal physiological conditions, over 95% of tryptophan enters the kynurenine pathway, initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan-2,3-dioxygenase (TDO). nih.govsnmjournals.org The remaining fraction is converted into the neurotransmitter serotonin. nih.govnih.gov Since these pathways are dysregulated in many diseases, PET tracers that can selectively visualize them are of high clinical relevance. nih.gov

PET probes based on [¹⁸F]-labeled fluorotryptophans are designed to trace this metabolic activity. For instance, L-5-[¹⁸F]fluorotryptophan has been confirmed in enzymatic assays to be a substrate for both IDO1 and TDO2, the rate-limiting enzymes of the kynurenine pathway. nih.gov This allows it to be used to monitor the activity of this pathway, which is particularly important in oncology and neuroimmunology. nih.govmdpi.com Researchers aim to develop tracers that are specific to one pathway over the other to provide a clearer picture of the underlying biology. For example, tracers like 5-hydroxy-7-[¹⁸F]fluorotryptophan have been proposed to target the serotonin pathway while minimizing interference from the kynurenine pathway. nih.gov

The kynurenine pathway is a major focus in cancer research due to its role in immune suppression. nih.gov Many tumors overexpress the IDO1 enzyme, which depletes the local environment of tryptophan, an amino acid essential for T-cell function. nih.govnih.gov This metabolic alteration helps cancer cells evade the immune system. nih.gov Consequently, PET tracers that can image IDO1 activity are valuable tools for diagnosing cancer and monitoring the effects of immunotherapy. nih.gov

In preclinical studies, PET tracers such as 5-[¹⁸F]F-L-α-methyl tryptophan (a derivative of 5-fluorotryptophan) have shown significant potential. nih.gov In mouse models with IDO1-positive tumors, these tracers demonstrate notable uptake in the cancerous tissue. mdpi.comnih.gov For example, PET imaging in mice bearing CT26 tumors, which express IDO1, showed elevated tracer accumulation of up to 8% of the injected dose per gram of tissue (%ID/g). nih.gov These findings underscore the utility of fluorotryptophan-based tracers in non-invasively assessing the metabolic state of tumors, which could help in patient stratification for immunotherapies targeting the IDO1 pathway. nih.gov

A critical aspect of developing new PET tracers is confirming their specificity for the intended biological target. For fluorotryptophan-based tracers, this involves demonstrating that their uptake is directly related to the activity of enzymes like IDO1. nih.gov In vitro cell-based assays are a common method for this evaluation. In one study, cancer cells (CT26) engineered to overexpress human IDO1 showed a significantly higher uptake of L-5-[¹⁸F]fluorotryptophan compared to control cells. nih.gov

Further specificity tests involve pharmacological challenges. For instance, the uptake of 5-[¹⁸F]F-AMT in IFNγ-treated cells, which upregulates IDO1 expression, was found to be 3.474 ± 0.6451%. nih.gov When these cells were co-incubated with NLG919, a known IDO1 inhibitor, the tracer uptake dropped to 0.88 ± 0.12%, a level comparable to that of control cells. nih.gov This demonstrates that the tracer's accumulation is dependent on IDO1 activity. However, in vivo studies have sometimes revealed complexities, with some research noting that tumor uptake could not be exclusively attributed to IDO1 activity, highlighting the need for continued refinement and validation of these imaging agents in preclinical models. nih.gov

PET Tracer Preclinical Model Key Research Finding Reference
L-5-[¹⁸F]fluorotryptophanCT26 cells with induced hIDO1/hTDO2 expressionElevated cell uptake was observed upon induction of IDO1 or TDO2 enzymes. nih.gov
L-5-[¹⁸F]fluorotryptophanMouse models with IDO1-expressing tumors (CT26, 17082A, etc.)Showed tumor uptake up to 8%ID/g, but uptake could not be solely attributed to IDO1 activity in the tumor. nih.gov
5-[¹⁸F]F-L-α-methyl tryptophan (5-[¹⁸F]F-AMT)IFNγ-treated cells (IDO1 upregulation)Uptake increased significantly with IDO1 expression and was blocked by an IDO1 inhibitor (NLG919). nih.gov
5-[¹⁸F]F-L-α-methyl tryptophan (5-[¹⁸F]F-AMT)Small animal PET imagingDemonstrated high potential for targeted cancer imaging, warranting further mechanism studies. nih.govresearchgate.net

Utilization in Enzyme Engineering and Biocatalysis

Beyond imaging, 5-fluorotryptophan (B555192) is a powerful tool in enzyme engineering. By incorporating this noncanonical amino acid (ncAA) into proteins, scientists can create biocatalysts with novel or enhanced properties. nih.govacs.org This approach expands the chemical diversity available for protein design beyond the 20 standard amino acids. frontiersin.org

The site-specific incorporation of ncAAs like 5-fluorotryptophan is achieved through a technique called genetic code expansion. nih.govresearchgate.net This method utilizes an engineered aminoacyl-tRNA synthetase/tRNA pair that recognizes the ncAA and directs its insertion into a growing polypeptide chain at a specific, predetermined site, typically encoded by a repurposed codon such as the amber stop codon. researchgate.netnih.gov

Genetic encoding systems have been successfully developed for the site-selective incorporation of 5-fluorotryptophan. nih.gov This allows researchers to precisely place the fluorinated analog at key positions within a protein's structure. This technique is not limited to residue-specific replacement; it can also be used for site-specific modifications to probe protein structure and function or to introduce new catalytic activities. nih.govresearchgate.net

Once incorporated, 5-fluorotryptophan acts as a valuable spectroscopic probe. The fluorine atom provides a unique signal for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Since proteins naturally lack fluorine, the ¹⁹F NMR signal is free from background interference, allowing for clear, site-specific monitoring of the local environment within the protein. nih.govresearchgate.net This has been used to study conformational changes in proteins like flaviviral proteases upon inhibitor binding and to assess the stability of the protein transthyretin. nih.govnih.gov

The incorporation of 5-fluorotryptophan can also directly modulate the properties of an enzyme. A notable example is the modification of glutathione (B108866) transferase, where replacing all four native tryptophan residues in each monomer with 5-fluorotryptophan resulted in a remarkable 19 °C increase in the enzyme's melting temperature (Tₘ), indicating significantly enhanced thermostability. nih.govnist.gov This demonstrates that the substitution is not merely a passive probe but can actively improve an enzyme's physical characteristics, opening avenues for creating more robust biocatalysts for industrial applications. nih.gov

Protein Studied Modification Analytical Method Key Finding Reference
Glutathione TransferaseAll tryptophan residues replaced with 5-fluorotryptophanThermal denaturationThe melting temperature (Tₘ) increased by 19 °C, indicating enhanced thermostability. nih.govnist.gov
Flaviviral NS2B-NS3 ProteasesSite-selective incorporation of 5-fluorotryptophan¹⁹F NMR SpectroscopyRevealed conformational heterogeneity (indole ring flip) in the apo state, which was suppressed by an inhibitor. nih.gov
Transthyretin (TTR)Incorporation of 5-fluorotryptophan (5FW)¹⁹F NMR and aggregation assaysWT-5FW was found to be kinetically more stable and aggregated more slowly than a 6-fluorotryptophan variant. nih.gov

Hydrogen Bonding Interactions within Modified Enzyme Active Sites

The substitution of hydrogen with fluorine in a tryptophan residue can lead to subtle yet significant alterations in the non-covalent interactions within an enzyme's active site. While the highly polarized C-F bond is not a classical hydrogen bond donor, its presence can influence the local electronic environment and steric landscape, thereby affecting the intricate network of hydrogen bonds that are crucial for substrate binding and catalysis.

A notable study on a modified M1-1 isoenzyme of rat glutathione (GSH) transferase, where all four tryptophan residues were replaced with 5-fluorotryptophan, provides detailed insights into these effects. Research demonstrated that the fluorine-for-hydrogen substitution did not alter the direct hydrogen-bonding interactions between the enzyme and its substrate, GSH. This was evidenced by the unchanged association and dissociation rate constants for the peptide, as measured by stopped-flow spectrometry. nih.gov

However, the introduction of the fluorine atoms did induce local conformational changes within the enzyme's structure. Specifically, the crystal structure of the 5-FTrp-containing enzyme, resolved at 2.0 Å, revealed steric interactions involving the fluorine atoms of 5-FTrp146 and 5-FTrp214 in domain II. These steric clashes resulted in subtle rearrangements of the structural elements that define the entrance to the active site. nih.gov This modification appears to facilitate a more rapid release of the product, which is reflected in an enhanced catalytic turnover number (kcat) for the fluorinated enzyme compared to the native enzyme. nih.gov

Table 1: Catalytic Parameters of Native and 5-FTrp-Substituted Glutathione Transferase
Enzyme Variantkcat (s⁻¹) for 1-chloro-2,4-dinitrobenzene
Native Enzyme18
5-FTrp-Substituted Enzyme73

This example underscores a key principle: while the fluorine atom in 5-fluorotryptophan may not directly participate in hydrogen bonding in the same manner as the indole (B1671886) N-H, its presence can indirectly modulate the active site's architecture and dynamics, leading to significant changes in enzymatic activity.

Role as a Precursor in Organic Synthesis

Rac-5-fluorotryptophan methyl ester is a valuable starting material in organic synthesis, providing a scaffold for the construction of more complex and functionally diverse molecules. Its utility spans from the creation of specialized imaging agents to its potential as a chiral building block following resolution.

Building Block for Complex Molecule Synthesis

The synthesis of isotopically labeled compounds for medical imaging, particularly Positron Emission Tomography (PET), is a prominent application of 5-fluorotryptophan derivatives. The introduction of the radioactive isotope fluorine-18 ([¹⁸F]) into the tryptophan framework allows for the non-invasive visualization and tracking of metabolic pathways in vivo.

For instance, this compound serves as a precursor for the synthesis of 5-[¹⁸F]Fluoro-α-methyl Tryptophan ([¹⁸F]F-AMT), a potential PET agent for imaging the activity of the enzyme indoleamine 2,3-dioxygenase (IDO1). acs.orgnih.gov IDO1 is implicated in the immune response in cancer, and its upregulation is often associated with tumor growth. acs.orgnih.gov The synthesis of [¹⁸F]F-AMT from a suitable precursor derived from 5-fluorotryptophan highlights the compound's role as a key building block for creating sophisticated diagnostic tools. nih.govacs.orgnih.govthno.org

Furthermore, research has expanded to include the synthesis of other fluorinated and N-alkylated tryptophan derivatives for PET imaging, demonstrating the versatility of the fluorotryptophan scaffold in developing probes for specific biological targets. nih.govnih.gov

Table 2: Examples of Complex Molecules Synthesized from Fluorinated Tryptophan Precursors
Precursor DerivativeSynthesized Complex MoleculeApplication
5-BPin-AMT5-[¹⁸F]F-L-α-methyl tryptophan ([¹⁸F]F-AMT)PET imaging of IDO1 activity
NIn-methyl-6-boronate-tryptophanNIn-methyl-6-[¹⁸F]fluorotryptophanPET imaging of the kynurenine pathway
5-hydroxy-7-boronate-tryptophan5-hydroxy-7-[¹⁸F]fluorotryptophanPET imaging of serotonin synthesis

Chiral Source in Asymmetric Synthesis

The term "rac" in this compound indicates that it is a racemic mixture, containing equal amounts of the D- and L-enantiomers. As such, the racemic mixture itself cannot serve as a chiral source to induce stereoselectivity in a chemical reaction. However, the separation of these enantiomers, a process known as chiral resolution, can yield optically pure D- and L-5-fluorotryptophan methyl ester, which are valuable chiral building blocks for asymmetric synthesis. wikipedia.orgnih.gov

The resolution of racemic amino acids is a well-established practice in organic chemistry. Common methods include:

Classical Chemical Resolution: This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. The resolving agent is then removed to yield the pure enantiomers. wikipedia.orgnih.gov

Enzymatic Resolution: Certain enzymes exhibit high stereoselectivity and can be used to selectively react with one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer.

Chiral Chromatography: This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation as they pass through the chromatography column. mdpi.com

Once the enantiomerically pure D- or L-5-fluorotryptophan methyl ester is obtained, it can be utilized as a chiral source in various asymmetric syntheses. For example, it can be incorporated into peptides to study conformational changes or used as a starting material for the synthesis of complex natural products or pharmaceutical agents where a specific stereochemistry is required for biological activity. The asymmetric synthesis of tryptophan analogues often employs chiral auxiliaries, such as the Schöllkopf reagent, to achieve high diastereoselectivity. nih.govresearchgate.net

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways

The synthesis of fluorinated amino acids like rac-5-fluorotryptophan methyl ester is an active area of research. rsc.orgnih.gov Current methodologies often involve multi-step processes that can be complex and may result in low yields. nih.gov Future research will likely focus on developing more efficient and stereoselective synthetic routes.

Key areas for exploration include:

Late-Stage Fluorination: Developing methods for the direct and selective introduction of a fluorine atom onto the indole (B1671886) ring of tryptophan or its derivatives in the later stages of a synthetic sequence. This approach offers greater flexibility and efficiency. rsc.org

Asymmetric Synthesis: Given that the biological activity of amino acids is often stereospecific, the development of catalytic asymmetric methods to produce specific enantiomers of 5-fluorotryptophan (B555192) methyl ester is a critical goal. This would allow for more precise studies of its biological interactions. acs.org

Chemoenzymatic Strategies: Combining chemical synthesis with enzymatic reactions could provide highly selective and efficient pathways. For instance, enzymes like tryptophan synthase could be engineered or utilized to incorporate 5-fluoroindole (B109304) into a serine backbone, followed by chemical esterification. researchgate.nettntech.edu

Flow Chemistry: The use of microreactor or flow chemistry systems could enable better control over reaction parameters, potentially improving yields and safety, especially for fluorination reactions that can be hazardous.

A summary of potential synthetic strategies is presented in Table 1.

Table 1: Emerging Synthetic Strategies for Fluorinated Amino Acids

Synthetic StrategyDescriptionPotential Advantages
Late-Stage FluorinationIntroduction of fluorine in the final steps of synthesis.Increased efficiency, access to diverse analogs. rsc.org
Asymmetric CatalysisUse of chiral catalysts to produce single enantiomers.Enables stereospecific biological studies. acs.org
Chemoenzymatic SynthesisCombination of chemical and enzymatic steps.High selectivity and milder reaction conditions. researchgate.net
Flow ChemistryContinuous reaction processing in microreactors.Improved safety, scalability, and reaction control.

Advanced Mechanistic Investigations of Enzymatic Interactions

The presence of a fluorine atom at the 5-position of the indole ring of tryptophan can significantly influence its interaction with various enzymes. drugbank.comnih.gov this compound, as a substrate analog, is a valuable tool for these investigations.

Future research in this area should focus on:

Tryptophan-Metabolizing Enzymes: Detailed kinetic and structural studies of enzymes involved in the kynurenine (B1673888) and serotonin (B10506) pathways, such as tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO1), are crucial. nih.govthno.org Understanding how the fluorinated ester interacts with the active sites of these enzymes can provide insights into their mechanisms of action and inform the design of specific inhibitors. nih.gov

Protein Synthesis: Investigating the extent to which this compound is recognized by aminoacyl-tRNA synthetases and incorporated into proteins. This can be a powerful method for introducing a 19F NMR probe into proteins for structural and dynamic studies. nih.govnih.govdigitellinc.com

¹⁹F NMR Spectroscopy: This non-invasive technique can be used to monitor the local environment of the fluorine atom, providing real-time information on substrate binding, conformational changes, and enzyme dynamics without the need for crystallographic studies. nih.govnih.govnih.gov

Expansion of Research Applications in Preclinical Models

The unique properties of 5-fluorotryptophan and its derivatives have already been exploited in various preclinical research settings. The methyl ester form offers potential advantages in terms of cell permeability and metabolic processing.

Promising areas for expanded preclinical application include:

Positron Emission Tomography (PET) Imaging: Radio-labeled [¹⁸F]-5-fluorotryptophan has been investigated as a PET tracer for imaging tryptophan metabolism in tumors and the brain. nih.govnih.govnih.gov The methyl ester derivative could be explored as a prodrug to potentially alter biodistribution and uptake kinetics. Studies in animal models of cancer and neurodegenerative diseases could validate its utility. tntech.edunih.gov

In Vivo ¹⁹F Magnetic Resonance Spectroscopy (MRS) and Imaging (MRI): The high sensitivity of ¹⁹F NMR makes it possible to detect and quantify the distribution and metabolic fate of this compound in living organisms, providing a non-invasive window into biochemical processes. nih.gov

Neurobiology Research: Given tryptophan's role as a precursor to serotonin, 5-fluorotryptophan derivatives can be used to study the serotonergic system. nih.gov Preclinical models of depression, anxiety, and other neurological disorders could benefit from the use of this compound to probe pathway dysregulation. nih.gov

Table 2: Preclinical Research Applications

ApplicationTechniquePotential Insights
OncologyPET ImagingVisualization of tumor metabolism, assessment of enzyme activity (e.g., IDO1). thno.orgnih.gov
NeurologyPET Imaging, ¹⁹F MRSMapping of serotonin synthesis pathways, investigation of neuroinflammation. nih.govnih.gov
Protein ScienceIn-cell NMRSite-specific structural and dynamic information of proteins in a cellular context. nih.gov

Development of Structure-Activity Relationships for Enhanced Research Utility

A systematic investigation of the structure-activity relationships (SAR) of fluorinated tryptophan analogs is essential for optimizing their use as research tools.

Future efforts should be directed towards:

Positional Isomers: Synthesizing and comparing the properties of other fluorinated tryptophan methyl esters (e.g., 4-fluoro, 6-fluoro, 7-fluoro) to understand how the position of the fluorine atom affects enzymatic interactions and biological activity. nih.govresearchgate.net

Alkyl Ester Chain Variation: Investigating the effect of different ester groups (e.g., ethyl, propyl) on properties such as solubility, cell permeability, and hydrolysis rates.

Computational Modeling: Utilizing molecular dynamics simulations and quantum mechanical calculations to predict how fluorination and esterification impact the electronic properties, conformation, and binding affinities of the molecule to target proteins. nih.gov This can guide the rational design of new probes with enhanced specificity and utility.

By systematically modifying the structure of this compound and evaluating the resulting changes in its properties, researchers can develop a new generation of more powerful and specific tools for a wide range of biological investigations. acs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Rac-5-fluorotryptophan methyl ester, and how do reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves fluorination of tryptophan derivatives followed by esterification. Key parameters include catalyst concentration (e.g., potassium hydroxide), reaction temperature, and solvent choice. For optimization, use Taguchi experimental design to systematically vary parameters and analyze their contributions via ANOVA. For example, catalyst concentration was found to account for >77% of variance in methyl ester yield in analogous studies .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

  • Methodological Answer :

  • GC-MS : Analyze methyl esters via full-scan mass spectrometry for fatty acid derivatives, comparing retention times and fragmentation patterns with standards (e.g., Fig. 2 in ).
  • Chiral Chromatography : Use columns like Chiralpak IA with 20% 2-propanol/hexane mobile phase to resolve enantiomers, as demonstrated for racemic methionine methyl ester (Fig. 2C, ).
  • NMR : Fluorine-19 NMR is critical for confirming fluorination at the 5-position.

Advanced Research Questions

Q. How can Taguchi experimental design optimize the synthesis of this compound?

  • Methodological Answer :

Define Parameters : Select variables (e.g., catalyst type, concentration, temperature).

Orthogonal Arrays : Use L9 arrays to test 4 parameters at 3 levels with minimal experiments (Table 1, ).

Signal-to-Noise (S/N) Ratio : Maximize yield by prioritizing parameters with highest S/N ratios (e.g., catalyst concentration contributed 77.582% in rapeseed methyl ester optimization ).

Validation : Compare theoretical and experimental yields under optimized conditions (e.g., 88.6% vs. 86.9% in validation trials ).

Q. What strategies address discrepancies in enantiomeric excess measurements for this compound?

  • Methodological Answer :

  • Chiral Stationary Phases : Employ columns like Chiralpak IA with fluorescence detection (ex: 470 nm, em: 530 nm) to achieve baseline separation (Fig. 2A, ).
  • Internal Standards : Use heptadecanoic acid methyl ester for GC-MS quantification to normalize retention time variability .
  • Statistical Reproducibility : Conduct triplicate runs and apply Student’s t-test to assess measurement consistency.

Q. How does 5-fluorination impact the biochemical activity of Rac-tryptophan methyl ester derivatives?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Compare fluorinated vs. non-fluorinated analogs in transaminase activity studies. For example, fluorination in 3-oxohexanoic acid methyl ester reduced reaction rates by 40% in CV_TA variant assays (Fig. 4, ).
  • Molecular Dynamics Simulations : Model fluorine’s electronegativity effects on substrate-enzyme binding.
  • In Vitro Studies : Use cell cultures to assess fluorinated tryptophan’s incorporation into proteins via LC-MS/MS.

Key Considerations for Experimental Design

  • Ethical Compliance : Ensure fluorinated compounds are handled under fume hoods with waste protocols per institutional guidelines .
  • Data Contradictions : Reconcile discrepancies (e.g., enantiomeric ratios) by cross-validating with multiple analytical methods (GC-MS, chiral HPLC) .
  • Innovation Gaps : Explore fluorinated tryptophan’s role in metabolic pathway inhibition, leveraging structure-activity relationship (SAR) models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.